molecular formula C21H24N4 B13458174 N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine CAS No. 303193-02-4

N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine

Cat. No.: B13458174
CAS No.: 303193-02-4
M. Wt: 332.4 g/mol
InChI Key: HVGPIHTZBICXBS-UHFFFAOYSA-N
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Description

N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine is a synthetic organic compound characterized by its unique structure, which includes two 2,4-dimethylphenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 2,4-dimethylaniline with a pyrimidine derivative under controlled conditions. One common method includes:

    Starting Materials: 2,4-dimethylaniline and 6-methylpyrimidine-2,4-diamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

    Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

303193-02-4

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

2-N,4-N-bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C21H24N4/c1-13-6-8-18(15(3)10-13)23-20-12-17(5)22-21(25-20)24-19-9-7-14(2)11-16(19)4/h6-12H,1-5H3,(H2,22,23,24,25)

InChI Key

HVGPIHTZBICXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)NC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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